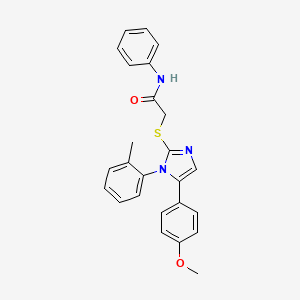

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Descripción

Propiedades

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2S/c1-18-8-6-7-11-22(18)28-23(19-12-14-21(30-2)15-13-19)16-26-25(28)31-17-24(29)27-20-9-4-3-5-10-20/h3-16H,17H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOHUNAVJAANRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound notable for its diverse biological activities. The compound features a unique structural framework that includes an imidazole ring, a thioether linkage, and an acetamide moiety, contributing to its potential in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 353.4 g/mol. The structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 353.4 g/mol |

| CAS Number | 1207045-45-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole ring allows for interactions with enzymes and receptors, while the thioacetamide moiety can undergo metabolic transformations, leading to the formation of active metabolites. This dual functionality enhances its potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been shown to target specific enzymes involved in tumor growth.

- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects : In vitro studies have suggested that the compound may reduce inflammation markers, making it a candidate for inflammatory disease treatment.

Case Studies and Research Findings

Several studies have explored the biological activities of related imidazole derivatives, providing insights into the potential efficacy of this compound:

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the imidazole ring and the acetamide group significantly influence the biological activity of the compound. For example, the presence of methoxy groups enhances lipophilicity and may improve cellular uptake, thereby increasing potency against cancer cells.

Comparación Con Compuestos Similares

Structural Analogs

The following structurally related compounds (Table 1) highlight variations in substituents and their impacts:

Table 1: Structural Comparison of Key Analogs

Key Observations:

Substituent Effects :

- The 4-methoxyphenyl group in the target compound enhances electron density compared to bromo (electron-withdrawing, ) or fluoro (moderately electron-withdrawing, ) substituents in analogs. This may improve solubility and alter binding affinities.

- The o-tolyl group introduces steric hindrance absent in analogs with unsubstituted (H) or para-substituted phenyl groups (e.g., 4-methoxyphenyl in ).

Acetamide Modifications :

- Replacement of the phenyl group in the target compound with thiazol-2-yl (as in ) or 4-methoxyphenyl (as in ) alters hydrogen-bonding capacity and lipophilicity.

Key Observations:

- Imidazole-thiol alkylation is a common strategy (e.g., ), typically using α-haloacetamides and base (e.g., K₂CO₃).

Physicochemical and Spectral Properties

Table 3: Spectral Data Comparison

Key Observations:

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting a thiol-containing imidazole intermediate (e.g., 5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazole-2-thiol) with chloroacetamide derivatives in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) under reflux . Optimization strategies include:

- Solvent selection : Toluene/water mixtures improve solubility and reaction efficiency for intermediates .

- Catalyst/base ratios : Adjusting molar equivalents of K₂CO₃ or using phase-transfer catalysts to enhance reactivity .

- Purification : Recrystallization from ethanol or DMF/acetic acid mixtures to isolate high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key methods include:

- IR spectroscopy : Identifies functional groups like thioether (C-S, ~600–700 cm⁻¹) and amide (C=O, ~1650–1700 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms aromatic proton environments (e.g., methoxy groups at δ ~3.8 ppm) and amide connectivity .

- X-ray crystallography : Resolves 3D molecular geometry using SHELXL for refinement (e.g., imidazole ring planarity, dihedral angles with substituents) .

- Elemental analysis : Validates purity by matching calculated vs. experimental C/H/N/S percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., COX inhibition vs. cytotoxicity) across studies?

Discrepancies may arise from assay conditions or structural analogs. Methodological approaches include:

- Comparative assays : Re-evaluate activity under standardized protocols (e.g., COX1/2 inhibition assays with controlled enzyme concentrations) .

- Purity validation : Use HPLC to rule out impurities affecting bioactivity .

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., fluorophenyl or bromophenyl variants) to isolate key pharmacophores .

Q. What computational strategies are recommended to predict the binding affinity of this compound with target enzymes?

Advanced approaches involve:

- Molecular docking : Use AutoDock or Schrödinger to model interactions (e.g., imidazole-thioether motifs with enzyme active sites) .

- Molecular dynamics (MD) simulations : GROMACS or AMBER can assess binding stability over time (e.g., hydrogen bonding with COX-2) .

- Free-energy calculations : MM-PBSA/GBSA methods quantify binding energies for SAR refinement .

- Validation : Cross-check computational results with experimental IC₅₀ values from enzyme assays .

Q. How can crystallographic data address uncertainties in stereochemistry or polymorphic forms?

- High-resolution X-ray diffraction : Resolve ambiguous stereochemistry (e.g., thioether linkage conformation) using SHELXD for structure solution .

- Twinned data refinement : SHELXL handles twinning in crystals to clarify polymorphic variations .

- Thermal ellipsoid analysis : Assess positional disorder in substituents (e.g., methoxyphenyl groups) to rule out artifacts .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during synthesis (e.g., oxidation of thioether groups)?

- Inert atmosphere : Use nitrogen/argon to prevent sulfur oxidation .

- Temperature control : Avoid prolonged reflux above 100°C in polar solvents .

- Protecting groups : Introduce tert-butyl or benzyl groups to stabilize reactive intermediates .

Q. How can researchers validate the stability of this compound under physiological conditions for in vitro studies?

- pH-dependent stability assays : Incubate the compound in buffers (pH 4–8) and monitor degradation via LC-MS .

- Metabolic stability : Use liver microsomes to assess susceptibility to cytochrome P450 enzymes .

Data Interpretation and Reproducibility

Q. Why might NMR spectra show unexpected splitting patterns, and how can this be resolved?

- Dynamic effects : Rotameric states of the acetamide group cause splitting; use variable-temperature NMR to confirm .

- Impurity interference : Purify via column chromatography (silica gel, ethyl acetate/hexane) before analysis .

Q. How should researchers address low crystallinity in X-ray samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.